3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid
Description
3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid is a substituted phenylpropanoic acid featuring a methoxy group at the 3-position and an allyloxy (prop-2-en-1-yloxy) group at the 4-position of the phenyl ring. This compound’s structure confers moderate lipophilicity due to the allyl ether, which may influence its pharmacokinetic properties, including absorption and metabolism.
Properties
CAS No. |
820215-81-4 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3-(3-methoxy-4-prop-2-enoxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H16O4/c1-3-8-17-11-6-4-10(5-7-13(14)15)9-12(11)16-2/h3-4,6,9H,1,5,7-8H2,2H3,(H,14,15) |
InChI Key |
WLDRRGTXXBSKSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3-hydroxy-4-methoxyphenylpropanoic acid. This intermediate can be synthesized through the reaction of vanillin with malonic acid in the presence of a base, followed by decarboxylation.
The next step involves the introduction of the prop-2-en-1-yloxy group. This can be achieved through an etherification reaction, where the hydroxyl group of the intermediate compound reacts with prop-2-en-1-ol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The prop-2-en-1-yloxy group can be reduced to form a propoxy group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of 3-{3-Methoxy-4-[(propoxy)phenyl}propanoic acid.
Substitution: Formation of nitrated or sulfonated derivatives of the compound.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of 3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid exhibit anti-inflammatory effects. For instance, studies have demonstrated that compounds with similar structures can inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which is crucial in inflammatory responses. This inhibition can lead to reduced neuroinflammation, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Antioxidant Effects
The compound has shown potential antioxidant properties, which are beneficial in preventing oxidative stress-related damage in cells. Antioxidants are crucial in mitigating cellular damage caused by free radicals, thereby playing a role in the prevention of chronic diseases .
Antimicrobial Activity
Compounds structurally related to this compound have been studied for their antimicrobial properties, showing efficacy against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions, including alkylation and esterification processes. The ability to modify its structure allows for the creation of derivatives with enhanced biological activities or altered pharmacokinetic profiles .
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its efficacy. Variations in substituents on the aromatic ring can significantly affect its biological activity, leading to more potent derivatives tailored for specific therapeutic targets .
Potential Therapeutics
Given its biological activities, this compound is being explored as a lead compound in drug development for conditions such as:
- Neurodegenerative diseases (e.g., Alzheimer's disease)
- Inflammatory disorders
- Infectious diseases due to its antimicrobial properties
Case Studies
Several studies have investigated the therapeutic potential of related compounds:
- A study published in International Journal of Molecular Sciences highlighted the neuroprotective effects of a similar compound that inhibited neuroinflammation via the STAT3 pathway .
- Another research article discussed the synthesis of derivatives that demonstrated significant antioxidant activity, suggesting their use in formulations aimed at oxidative stress-related conditions .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The compound’s structure allows it to bind to specific receptors or enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ primarily in the substituents at the 4-position of the phenyl ring and additional functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Table 2: Metabolic Pathways and Bioactivity
Biological Activity
3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid, also known by its PubChem CID 19987262, is a compound that has garnered attention for its potential biological activities. With a molecular formula of C13H16O4 and a molecular weight of 236.26 g/mol, this compound exhibits various pharmacological properties that are crucial for its application in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that phenolic compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The activity is often measured in terms of Minimum Inhibitory Concentration (MIC).
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 3-{3-Methoxy-4-(prop-2-en-1-yl)oxy}phenyl}propanoic acid | TBD | S. aureus, E. coli |
Note: Further studies are required to determine the specific MIC values for this compound.
Anti-inflammatory Properties
The presence of the propanoic acid moiety suggests potential anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways, such as NF-kB activation.
Antioxidant Activity
Phenolic compounds are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity can be beneficial in preventing chronic diseases associated with oxidative damage.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various phenolic acids against common pathogens. Compounds structurally related to this compound showed promising results against S. aureus and E. coli, indicating a potential for development as a therapeutic agent .
- Inflammation Modulation : Another research focused on the anti-inflammatory effects of similar compounds demonstrated that they could significantly reduce inflammation markers in vitro. The study highlighted the importance of substituents on the aromatic ring that could enhance anti-inflammatory activity .
- Antioxidant Studies : A comparative analysis of various phenolic compounds revealed that those with methoxy groups exhibited higher antioxidant capacity, which correlates with the structure of this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
